molecular formula C6H11NO3 B13295903 (2R)-2-amino-5-oxohexanoic acid

(2R)-2-amino-5-oxohexanoic acid

Cat. No.: B13295903
M. Wt: 145.16 g/mol
InChI Key: KSIJECNNZVKMJG-RXMQYKEDSA-N
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Description

(2R)-2-amino-5-oxohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) at the second carbon and a keto group (C=O) at the fifth carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-5-oxohexanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as sorbic acid and L-proline. The key step in this synthesis is the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . This reaction is followed by a series of steps including oxidation and hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of activated carbon for selective adsorption and methanol for elution, followed by separation techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

(2R)-2-amino-5-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (2R)-2-amino-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of important metabolites. The compound’s effects are mediated through its ability to donate or accept functional groups, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-amino-5-oxohexanoic acid include other amino acids with keto groups, such as (2R,3S)-isocitric acid and (2R)-2-aminohexadecanoic acid .

Uniqueness

What sets this compound apart is its specific configuration and the presence of both an amino and a keto group, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its role in different scientific fields highlight its versatility and importance.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R)-2-amino-5-oxohexanoic acid

InChI

InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m1/s1

InChI Key

KSIJECNNZVKMJG-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)CC[C@H](C(=O)O)N

Canonical SMILES

CC(=O)CCC(C(=O)O)N

Origin of Product

United States

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